molecular formula C10H17NO4S B13878270 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid

7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13878270
M. Wt: 247.31 g/mol
InChI Key: DHPPTVVNEMFGGV-UHFFFAOYSA-N
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Description

7-Methylsulfonyl-7-azaspiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO4S It is characterized by a spirocyclic structure, which includes a nitrogen atom and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The spirocyclic structure may also play a role in binding to specific receptors or enzymes, thereby influencing biological pathways.

Comparison with Similar Compounds

    7-Azaspiro[3.5]nonane-2-carboxylic acid: Lacks the methylsulfonyl group, which may result in different chemical properties and reactivity.

    2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxygen atom in the spirocyclic structure, leading to different interactions and applications.

    7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid: Features a tert-butoxycarbonyl group, which can influence its stability and reactivity.

Uniqueness: The presence of the methylsulfonyl group in 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid imparts unique chemical properties, such as increased polarity and potential for strong interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

7-methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C10H17NO4S/c1-16(14,15)11-4-2-10(3-5-11)6-8(7-10)9(12)13/h8H,2-7H2,1H3,(H,12,13)

InChI Key

DHPPTVVNEMFGGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)CC(C2)C(=O)O

Origin of Product

United States

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